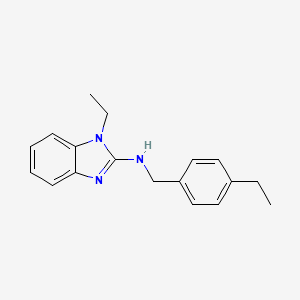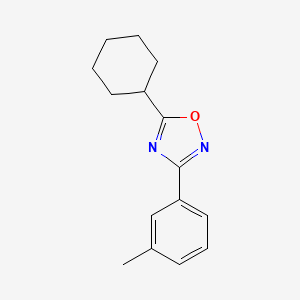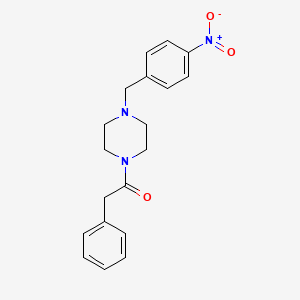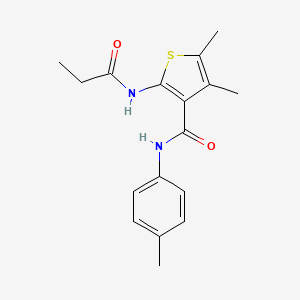![molecular formula C18H16N2O3S B5851214 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, also known as MTB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MTB is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and inflammation. Specifically, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins, a type of inflammatory mediator.
Biochemical and Physiological Effects
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds with similar properties. Additionally, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research involving 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide. One area of interest is in the development of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide and its potential applications in the treatment of neurodegenerative diseases. Finally, there is potential for the development of novel derivatives of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide with improved solubility and potency.
Synthesis Methods
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can be synthesized using a variety of methods, but the most common method involves the reaction of 4-(4-methoxyphenyl)-2-aminothiazole with 2-methoxybenzoyl chloride. This reaction results in the formation of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, which can be purified using standard laboratory techniques.
Scientific Research Applications
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of cancer, as 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-13-9-7-12(8-10-13)15-11-24-18(19-15)20-17(21)14-5-3-4-6-16(14)23-2/h3-11H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKFCNMVFCWMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5851166.png)




![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)
![N-[2-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5851227.png)
![5-[(cycloheptylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5851230.png)
